molecular formula C16H18N4O3 B3998455 4,4'-[(2-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(2-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B3998455
M. Wt: 314.34 g/mol
InChI Key: GXXCKUUSSVMWIZ-UHFFFAOYSA-N
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Description

“4,4’-[(2-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is a derivative of pyrazole, a heterocyclic compound . Pyrazoles have attracted attention due to their diverse biological activities and some have been shown to be cytotoxic to several human cell lines .


Synthesis Analysis

The compound is synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . An eco-friendly approach for the synthesis of structurally diverse 4,4’-[(2-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) motifs under catalyst-free conditions has also been reported .


Chemical Reactions Analysis

The compound is synthesized by a reaction involving 3-methyl-1-phenyl-5-pyrazolone and various benzaldehydes . The reaction is facilitated by sodium acetate and occurs at room temperature .

Scientific Research Applications

Corrosion Inhibition in Petroleum Industry

4,4'-[(2-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) and related compounds have been explored for their role in corrosion inhibition, particularly for N80 steel in petroleum industry applications. Studies have shown that these compounds are effective in mitigating corrosion in acidizing environments, common in oil well stimulation processes. The protective efficiency of these compounds has been demonstrated through various techniques including electrochemical impedance spectroscopy, potentiodynamic polarization, and surface analysis methods like scanning electron microscopy and X-ray photoelectron spectroscopy (Singh et al., 2020).

Antibacterial Properties

Research has identified the antibacterial properties of 4,4'-[(2-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) derivatives. These compounds have been tested against various bacteria including Pseudomonas aeruginosa, Xanthomonas protophormiae, Bacillus licheniformis, and Staphylococcus aureus. Some derivatives, especially those with trifluoromethyl groups, exhibited excellent antibacterial activity (Bhavanarushi et al., 2013).

Green and Efficient Synthesis Methods

There has been a focus on developing green and efficient methods for synthesizing 4,4'-[(2-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol). These methods include catalyst-free or solvent-free approaches and utilize environmentally friendly processes. Such advancements in synthetic methods are crucial for reducing environmental impact and enhancing the feasibility of producing these compounds on a larger scale (Das Gupta et al., 2014).

Application in Heterocyclic Chemistry

The compounds under discussion are significant intermediates in the synthesis of various heterocyclic systems. Their chemical reactivity and method of preparation have been extensively studied, highlighting their importance in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Gouda, 2016).

Antiviral Activity

Some derivatives of 4,4'-[(2-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) have been studied for their antiviral activity. For instance, their efficacy against peste des petits ruminant virus (PPRV) has been investigated, with some compounds showing promising results compared to standard antiviral drugs (Sujatha et al., 2009).

Mechanism of Action

While the exact mechanism of action for “4,4’-[(2-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is not specified, it’s known that some pyrazole derivatives have been shown to be cytotoxic to several human cell lines . In particular, one derivative proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cell .

Future Directions

The future directions for “4,4’-[(2-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” could involve further exploration of its biological activities, given the cytotoxic properties of some pyrazole derivatives . Additionally, the development of more eco-friendly synthesis methods could be a focus .

Properties

IUPAC Name

4-[(2-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-8-12(15(21)19-17-8)14(13-9(2)18-20-16(13)22)10-6-4-5-7-11(10)23-3/h4-7,14H,1-3H3,(H2,17,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXCKUUSSVMWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=CC=C2OC)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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